molecular formula C15H11NO2 B12898343 phenyl 1H-indole-1-carboxylate CAS No. 74117-31-0

phenyl 1H-indole-1-carboxylate

Cat. No.: B12898343
CAS No.: 74117-31-0
M. Wt: 237.25 g/mol
InChI Key: HIDTUTLKZKMYBB-UHFFFAOYSA-N
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Description

Phenyl 1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole core is a common motif in many natural products and pharmaceuticals, making derivatives like this compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 1H-indole-1-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process generally starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the specific steps might include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring, are common due to the electron-rich nature of the indole system.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indoles, nitroindoles, etc.

Scientific Research Applications

Phenyl 1H-indole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 1H-indole-1-carboxylate in biological systems involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Phenyl 1H-indole-1-carboxylate can be compared with other indole derivatives such as:

  • Methyl 1H-indole-1-carboxylate
  • Ethyl 1H-indole-1-carboxylate
  • tert-Butyl 1H-indole-1-carboxylate

Uniqueness: this compound is unique due to the presence of the phenyl ester group, which can influence its chemical reactivity and biological activity compared to other esters. This makes it particularly useful in applications where specific interactions with biological targets are desired .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

phenyl indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18-13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDTUTLKZKMYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446893
Record name 1H-Indole-1-carboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74117-31-0
Record name 1H-Indole-1-carboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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